5,6-difluoro-N-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C6H6F2N2 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
5,6-difluoro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H6F2N2/c1-9-4-2-5(7)6(8)10-3-4/h2-3,9H,1H3 |
InChI Key |
SVJLJRCOUZHULP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(N=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps
Preparation of 3-Chloro-5,6-difluoropyridine
Amination at the 3-Position
Methylation of the Amino Group
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Defluorination | NH₃ (aq), Zn, 140°C, 5–24 hr | ~85% | |
| Amination | NH₃, 140°C, 20–24 hr | ~85% | |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C, 6 hr | 60–80% |
Palladium-Catalyzed Cross-Coupling
For complex substrates, transition-metal catalysis offers precision.
Key Steps
Synthesis of 5,6-Difluoro-N-methylpyridin-3-amine
Post-Methylation Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cross-Coupling | Pd₂(dba)₃, Xantphos, toluene, 100°C, 12 hr | 60–70% | |
| Methylation | CH₃I, DIPEA, THF, 55°C, 3 hr | 90% |
One-Pot Synthesis via Cyclocondensation
This method avoids isolating intermediates, enhancing efficiency.
Key Steps
Formation of Nitrile Intermediate
Reduction and Methylation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Methoxylamine, HBr, 90°C, 15 hr | 60–70% | |
| Reduction & Methylation | Zn, CH₃I, AcOH, 25°C, 3 hr | 60% |
Scalable Industrial Production
Adapted from large-scale synthesis of fluorinated amines:
Key Steps
Batch Synthesis of Intermediate
Continuous Methylation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate Batch | NH₃, Zn, 140°C, 24 hr | ~85% | |
| Continuous Methylation | CH₃I, K₂CO₃, flow reactor, 100°C, 6 hr | 70–75% |
Critical Challenges and Solutions
- Fluorine Stability : Fluorinated intermediates may degrade under harsh conditions.
- Regioselectivity : Ensuring fluorine at 5 and 6 positions.
- Cost Efficiency : Minimize expensive reagents (e.g., Pd catalysts).
- Solution : Optimize KF/DMSO protocols for fluorination.
Chemical Reactions Analysis
5,6-Difluoro-N-methylpyridin-3-amine undergoes several types of chemical reactions, including:
Scientific Research Applications
5,6-Difluoro-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are used in the development of imaging agents for biological applications.
Industry: Fluorinated pyridines are used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-difluoro-N-methylpyridin-3-amine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biological pathways, making it a valuable compound for research in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Trifluoromethyl : Adjacent fluorines in the target compound provide moderate electron-withdrawing effects compared to the stronger -I effect of CF3 groups in analogs like 6-Methyl-5-(trifluoromethyl)pyridin-3-amine .
- Molecular Weight : The target compound (156.12 g/mol) is smaller than analogs with extended substituents (e.g., 296.29 g/mol in ), which could influence membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
